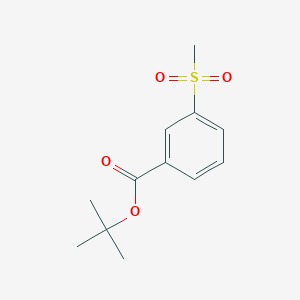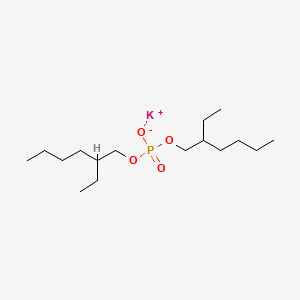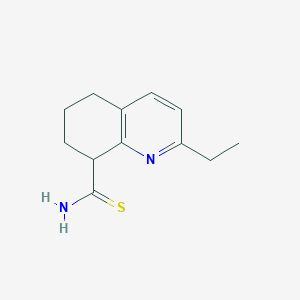
3-Amino-N-(cyclopropylmethyl)propanamide
Vue d'ensemble
Description
3-Amino-N-(cyclopropylmethyl)propanamide is a compound of interest in various fields of chemistry and biology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(cyclopropylmethyl)propanamide can be achieved through several methods. One common approach involves the reaction of beta-alanine with cyclopropylmethylamine under appropriate conditions. This reaction typically requires a dehydrating agent to facilitate the formation of the amide bond. Another method involves the use of dendrimeric intermediates, which provide a one-pot reaction with friendly conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of electrosynthesis has been explored as a greener route for the preparation of amides, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-N-(cyclopropylmethyl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce primary amines. Substitution reactions can lead to various substituted amides .
Applications De Recherche Scientifique
3-Amino-N-(cyclopropylmethyl)propanamide has several scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it serves as a precursor for peptides and other biologically active compoundsAdditionally, it is used in the industry for the production of various chemicals and materials .
Mécanisme D'action
The mechanism of action of 3-Amino-N-(cyclopropylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used .
Comparaison Avec Des Composés Similaires
3-Amino-N-(cyclopropylmethyl)propanamide can be compared with other similar compounds, such as N-alkyl-beta-amino acids and N-aryl-beta-alanine derivatives. These compounds share structural similarities but differ in their specific substituents and properties. The uniqueness of this compound lies in its cyclopropylmethyl group, which imparts distinct chemical and biological properties .
List of Similar Compounds:- N-alkyl-beta-amino acids
- N-aryl-beta-alanine derivatives
- Beta-lactams
- Peptides containing beta-alanine
Propriétés
Formule moléculaire |
C7H14N2O |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
3-amino-N-(cyclopropylmethyl)propanamide |
InChI |
InChI=1S/C7H14N2O/c8-4-3-7(10)9-5-6-1-2-6/h6H,1-5,8H2,(H,9,10) |
Clé InChI |
AWRKVHKRYHQBBP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC(=O)CCN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B8757650.png)
![4,4,5,5-tetramethyl-2-[(E)-5-phenylpent-1-enyl]-1,3,2-dioxaborolane](/img/structure/B8757653.png)


